molecular formula C24H25N7O4 B2702011 (3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-47-0

(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

カタログ番号: B2702011
CAS番号: 920184-47-0
分子量: 475.509
InChIキー: LLFYXSNAMJCYKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine ring and substituted aromatic groups. Its molecular formula is C₂₄H₂₅N₇O₄, with an average mass of 475.509 g/mol and a monoisotopic mass of 475.196802 . Structurally, it comprises:

  • A 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl core, which provides a rigid, planar heterocyclic framework conducive to π-π stacking interactions.
  • A piperazinyl group at position 7 of the triazolopyrimidine, enhancing solubility and bioavailability.
  • A 3-methoxyphenyl substituent at position 3 of the triazolopyrimidine, contributing electron-donating effects.

特性

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-6-4-5-17(14-18)31-23-21(27-28-31)22(25-15-26-23)29-9-11-30(12-10-29)24(32)16-7-8-19(34-2)20(13-16)35-3/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFYXSNAMJCYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, examining its interactions with various biological targets and its implications for drug development.

Structural Overview

The compound features several significant structural elements:

  • Dimethoxyphenyl group : This moiety may enhance lipophilicity and biological activity.
  • Piperazine ring : Known for its role in various pharmacological agents, it can influence receptor binding.
  • Triazolopyrimidine framework : This structure is associated with diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine and piperazine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many compounds in this class target key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .
  • Case Study : A study on 1,3,4-oxadiazole derivatives highlighted their ability to inhibit telomerase and other cancer-related enzymes, suggesting a similar potential for the triazolopyrimidine framework .

Antimicrobial Properties

Compounds containing piperazine and triazole moieties have shown antimicrobial activity:

  • In vitro Studies : Various studies report that similar compounds effectively inhibit bacterial growth and show potential as antimicrobial agents .

Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects:

  • Dopamine Receptor Interaction : Some studies suggest that piperazine-containing compounds can modulate dopamine receptors, which may lead to applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerTriazolopyrimidine derivativesInhibition of thymidylate synthase and HDAC
AntimicrobialPiperazine derivativesDisruption of bacterial cell walls
NeuropharmacologicalPiperazine-based compoundsModulation of dopamine receptors

Synthesis and Future Directions

The synthesis of the compound typically involves multi-step organic reactions. Each step must be optimized to maximize yield and purity. Future research could focus on:

  • Biological Assays : Conducting detailed biological assays to evaluate the efficacy and safety of this compound in vivo.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity could lead to more potent derivatives.

類似化合物との比較

Comparison with Similar Compounds

To contextualize Compound A , we analyze structurally analogous molecules from the provided evidence, focusing on core modifications, substituent effects, and physicochemical properties.

Structural Analogues and Core Modifications

2.1.1. Triazolopyrimidinone Derivative () The compound 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one shares a triazolopyrimidine core with Compound A but differs in two key aspects:

  • Core Modification: The presence of a 7-oxo group (pyrimidinone) instead of a pyrimidine.
  • Linker : An ethyl ketone bridge connects the piperazine to the core, introducing conformational flexibility absent in Compound A .
  • Substituent: A phenyl group on the piperazine instead of Compound A’s methanone-linked 3,4-dimethoxyphenyl.

Impact: The oxo group and ethyl linker may reduce metabolic stability compared to Compound A’s rigid, directly linked piperazine-methanone system .

2.1.2. Trifluoromethyl-Substituted Analogue () The compound {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone features:

  • A 4-trifluoromethylphenyl group instead of Compound A ’s 3,4-dimethoxyphenyl.
  • A 4-methylphenyl substituent on the triazolopyrimidine instead of Compound A ’s 3-methoxyphenyl.

The methyl group on the phenyl ring offers steric bulk but lacks the electron-donating methoxy group, altering binding interactions .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Compound A Triazolopyrimidine 3-Methoxyphenyl; 3,4-dimethoxyphenyl-methanone; piperazine 475.51 High polarity (3 methoxy groups), moderate logP, rigid structure.
Triazolopyrimidinone Triazolopyrimidinone 3,4-Dimethoxyphenyl; ethyl ketone linker; phenyl-piperazine ~500 (estimated) Increased polarity (oxo group), flexible linker, lower metabolic stability.
Trifluoromethyl Analogue Triazolopyrimidine 4-Methylphenyl; 4-trifluoromethylphenyl-methanone; piperazine ~480 (estimated) High lipophilicity (CF₃), reduced solubility, enhanced membrane permeability.

Key Research Findings

  • Electronic Effects: Compound A’s methoxy groups enhance electron density on the aromatic rings, favoring interactions with polar residues in enzyme active sites.
  • Solubility : The piperazine moiety in all compounds improves aqueous solubility, but Compound A ’s three methoxy groups may offset this via increased hydrophilicity compared to the trifluoromethyl analogue .
  • Synthetic Accessibility : Compound A ’s direct piperazine linkage avoids the multi-step synthesis required for ethyl ketone linkers (as in ), streamlining production .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。